molecular formula C23H20N2O3 B2510754 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide CAS No. 922030-96-4

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide

Cat. No.: B2510754
CAS No.: 922030-96-4
M. Wt: 372.424
InChI Key: NWZOQWQLAWJQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Chemical Reactions and Rearrangements : Research into benzodiazepinooxazoles, a related chemical structure, involves exploring reactions and rearrangements that lead to the formation of novel compounds. These studies provide insight into the mechanistic aspects of chemical transformations relevant to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide (Terada, Yabe, Miyadera, & Tachikawa, 1973).

Pharmacological Potential

  • Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase : Hydroxylamine and hydroxamic acid derivatives related to dibenzoxepinones have been identified as dual inhibitors with potent topical anti-inflammatory activity. This suggests potential pharmacological applications for similar compounds in treating inflammatory conditions (Hamer, Tegeler, Kurtz, et al., 1996).

Novel Compounds and Therapeutic Leads

  • Antitumor Activities : New dihydrodibenzoxepins isolated from natural sources have shown anti-tumor activities against various human tumor cell lines, indicating the potential for developing novel therapeutic agents (Wu, He, & Pan, 2006).
  • Synthesis of Analogues : Research into the synthesis of diastereoisomeric forms of similar compounds has implications for the development of new drugs with applications in treating allergies, depression, and histamine-related disorders (Quintero, Palma, Cobo, & Glidewell, 2016).

Mechanistic Insights and Molecular Structure

  • Spectroscopic and X-ray Diffraction Studies : Synthesis and studies of novel compounds provide insights into their molecular and supramolecular structures, offering valuable information for the design of new materials with potential applications in nonlinear optical properties and other technological fields (Almansour, Arumugam, Kumar, et al., 2016).

Therapeutic Applications and Neuroprotection

  • Neuroprotective Properties : Studies on compounds with structural similarities demonstrate neuroprotective effects in models of Parkinson's disease, highlighting the potential for therapeutic applications in neurodegenerative disorders (Waldmeier, Spooren, & Hengerer, 2000).

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-7-10-21-19(13-15)25-23(27)18-14-17(9-11-20(18)28-21)24-22(26)12-8-16-5-3-2-4-6-16/h2-7,9-11,13-14H,8,12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZOQWQLAWJQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.